2-氨基-N,2-二甲基丙酰胺

描述

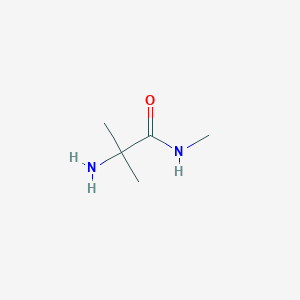

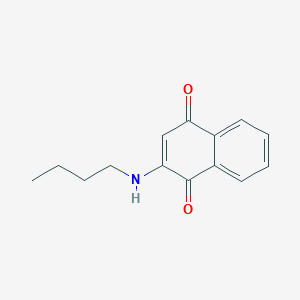

“2-Amino-N,2-dimethylpropanamide” is a chemical compound with the molecular formula C5H12N2O . It is also known by other names such as N1,2-dimethylalaninamide and n-methyl-2-amino-2-methylpropionamide .

Synthesis Analysis

A practical and scalable synthesis of 3-amino-2,2-dimethylpropanamide, a key intermediate of Aliskiren, has been described . The process optimization of dimethylation, ammonolysis, and hydrogenation steps and their scale-up challenges were discussed .Molecular Structure Analysis

The InChI code for “2-Amino-N,2-dimethylpropanamide” is 1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) . The molecular weight of the compound is 152.62 g/mol .Physical And Chemical Properties Analysis

The compound “2-Amino-N,2-dimethylpropanamide” has a molecular weight of 116.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 116.094963011 g/mol .科学研究应用

合成和配体形成

- N-(2-甲酰基-1-甲基咪唑-4-基)-2,2-二甲基丙酰胺是由 1-甲基-2-甲醛合成的,作为还原胺化反应与伯胺和仲胺的合成子,导致形成具有不同第二配位球功能基团的各种配体。已经制定了合成具有氨基酸、席夫碱和其他酰胺等功能的咪唑合成子的方案 (Cheruzel 等,2011)。

构象研究

- 对 2-乙酰氨基-2,N-二甲基丙酰胺的研究表明了其在理解 α,α-二取代氨基酸的构象性质方面的重要性,这对于设计蛋白质的结构模拟物至关重要。对该化合物的低能构象进行从头算 SCF 计算已被用于评估力场方法中经验势的可靠性 (Alemán 和 Casanovas,1994)。

催化热解和化学合成

- N,N-二甲基丙酰胺 (DMAA) 已通过催化热解工艺合成,使用 3-(二甲氨基)-N,N-二甲基丙酰胺 (DMDA) 和质子酸 B 作为催化剂。已经广泛研究了优化反应条件以最大化 DMAA 产率 (中伟,2008)。

- 另一项在微通道反应器中合成 DMAA 的研究强调了反应温度、电流容量和催化剂用量等操作参数对 DMDA 单程转化率的重要性,揭示了该工艺在精细化工行业的效率和潜在应用 (光文,2009)。

与杂环累积烯的反应

- 涉及 N,N-二甲基甲酰胺和 N,N-二甲基叔丁酰胺在五氯化锑存在下与碳酰氯异氰酸酯反应的研究已导致产生氨基取代的 1-氧杂-3-氮杂丁三烯六氯锑酸盐。这些化合物反过来与醛、酮和叔酰胺反应生成氨基取代的 2-氮杂烯盐 (Müller 等,1985)。

二肽基肽酶 IV 抑制剂

- 氨基麦角林 SDZ 208-911 和 SDZ 208-912 已显示出类似神经阻滞剂的特性,并且正在考虑其对精神分裂症症状的潜在作用。它们的作用机制似乎与它们在多巴胺 D-2 受体上的部分激动活性有关 (Coward 等,1990)。

萃取研究

- 已经对 N,N-二(2-乙基己基)-2,2-二甲基丙酰胺 (DEHDMPA) 和 N,N-二(2-乙基己基)丁酰胺 (DEHBA) 对镎和钚等元素的萃取性质进行了研究,揭示了这些化合物在核燃料后处理和废物管理中使用的潜力 (Ban 等,2016)。

水凝胶形成

- 已经报道了由交联三嵌段共聚物(如聚((2-二甲基氨基)甲基甲基丙烯酸酯-共-2-羟基乙基甲基丙烯酸酯)-b-聚(N-异丙基丙烯酰胺)-b-聚((2-二甲基氨基)甲基甲基丙烯酸酯-共-2-羟基乙基甲基丙烯酸酯))形成的水凝胶。这些水凝胶表现出温度和 pH 敏感行为,并在生物医学领域具有潜在应用 (Xu 等,2006)。

作用机制

Target of Action

The primary targets of 2-Amino-N,2-dimethylpropanamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression.

Mode of Action

2-Amino-N,2-dimethylpropanamide interacts with its targets by inhibiting their activity . By inhibiting Bcr-Abl and HDAC1, the compound can disrupt the processes these proteins are involved in, leading to changes in cellular function.

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and division, so its inhibition can lead to the suppression of these processes. On the other hand, HDAC1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of various genes .

Result of Action

The inhibition of Bcr-Abl and HDAC1 by 2-Amino-N,2-dimethylpropanamide can lead to various molecular and cellular effects. These can include the suppression of cell growth and division, as well as changes in gene expression . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases like leukemia.

属性

IUPAC Name |

2-amino-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZDWTXSXRFPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)

![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)